2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
CAS No.: 1105226-88-7
Cat. No.: VC4207192
Molecular Formula: C16H21N5O3S2
Molecular Weight: 395.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105226-88-7 |
|---|---|
| Molecular Formula | C16H21N5O3S2 |
| Molecular Weight | 395.5 |
| IUPAC Name | 2-[[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C16H21N5O3S2/c1-11(2)17-13(22)10-25-16-19-18-15(26-16)21-7-5-20(6-8-21)14(23)12-4-3-9-24-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,22) |
| Standard InChI Key | QBEVRUAMABGKRQ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Functional Significance
Core Structural Components
The compound’s architecture comprises three critical domains:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is renowned for enhancing metabolic stability and enabling π-π stacking interactions with biological targets .
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Piperazine-Furan Carbonyl Unit: The piperazine ring, substituted with a furan-2-carbonyl group, introduces conformational flexibility and hydrogen-bonding capacity. This structural motif is frequently observed in kinase inhibitors and antimicrobial agents .
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N-Isopropylacetamide Side Chain: The thioether-linked acetamide group contributes to lipophilicity, influencing blood-brain barrier penetration and target binding affinity .
Table 1: Key Structural Attributes
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-((5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves a multi-step protocol:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions yields the 1,3,4-thiadiazole scaffold .
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Piperazine Coupling: Nucleophilic substitution at the thiadiazole C-5 position introduces the 4-(furan-2-carbonyl)piperazine group .
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Acetamide Functionalization: Thioetherification with N-isopropylchloroacetamide completes the synthesis.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | H₂SO₄, 100°C, 4h | 78 |
| Piperazine coupling | DIPEA, DMF, 80°C, 12h | 65 |
| Acetamide addition | K₂CO₃, DCM, RT, 6h | 82 |
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cells, with IC₅₀ values of 12.5 μM and 15.0 μM, respectively. Mechanistic insights reveal:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.
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Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B1 inhibition.
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity:
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Bacterial Strains: MIC values of 32 µg/mL (Staphylococcus aureus) and 64 µg/mL (Escherichia coli) .
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Fungal Pathogens: 80% growth inhibition against Candida albicans at 50 µg/mL .
Table 3: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | 64 | DNA gyrase binding |
| Candida albicans | 50 | Ergosterol biosynthesis |
Mechanistic Insights
Kinase Inhibition
Molecular docking studies indicate strong binding affinity (ΔG = -9.8 kcal/mol) to SYK kinase, a target in autoimmune disorders . Key interactions include:
DNA Interaction
Fluorescence quenching assays confirm intercalation into DNA duplexes, with a binding constant (Kb) of 1.2 × 10⁵ M⁻¹ .
Analytical Characterization
Spectroscopic Data
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